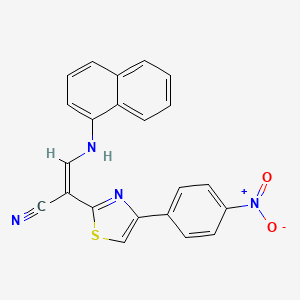

![molecular formula C14H16N2O2S B2500072 5-[[4-(Diethylamino)phenyl]methylen]-2,4-Thiazolidindion CAS No. 24044-48-2](/img/structure/B2500072.png)

5-[[4-(Diethylamino)phenyl]methylen]-2,4-Thiazolidindion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties .

Wissenschaftliche Forschungsanwendungen

2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- has a wide range of scientific research applications:

Wirkmechanismus

Target of Action

The primary target of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- is the Peroxisome Proliferator-Activated Receptors (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

The compound acts as an activator of PPAR . By binding to these receptors, it influences the transcription of various genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation . This interaction leads to changes in cellular functions, contributing to its antidiabetic and anti-inflammatory effects .

Biochemical Pathways

The activation of PPAR by 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- affects several biochemical pathways. It enhances insulin sensitivity, reduces glucose production in the liver, increases glucose uptake in muscle and adipose tissue, and improves lipid metabolism . These changes in metabolic pathways contribute to the compound’s antidiabetic effects .

Pharmacokinetics

Like other thiazolidinediones, it is expected to be well-absorbed after oral administration, metabolized primarily in the liver, and excreted in the bile and urine . These properties can influence the compound’s bioavailability and therapeutic efficacy.

Result of Action

The activation of PPAR by 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- results in improved insulin sensitivity, reduced blood glucose levels, and improved lipid profiles . These molecular and cellular effects contribute to its therapeutic benefits in the management of type 2 diabetes .

Action Environment

Environmental factors such as diet, physical activity, and co-existing medical conditions can influence the action, efficacy, and stability of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]-. For instance, a diet high in fat can reduce its efficacy, while regular physical activity can enhance its antidiabetic effects . Additionally, liver or kidney disease can affect the metabolism and excretion of the compound, potentially altering its therapeutic effects .

Biochemische Analyse

Biochemical Properties

2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- is known to interact with various enzymes and proteins. It is a well-known peroxisome proliferator-activated receptors (PPAR) activator . This interaction plays a significant role in the regulation of adipocyte differentiation and insulin sensitivity .

Cellular Effects

The compound exerts various effects on cellular processes. For instance, it has been reported to have an effect on the aging process in kidneys from Fischer 344 rats . It influences cell function by altering the concentration of hormones secreted by adipocytes, particularly adiponectin .

Molecular Mechanism

At the molecular level, 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- exerts its effects through several mechanisms. It stimulates the PPARγ receptor for its antidiabetic activity, interacts with the cytoplasmic Mur ligase enzyme for its antimicrobial activity, and scavenges reactive oxygen species (ROS) for its antioxidant activity .

Vorbereitungsmethoden

The synthesis of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-thiazolidinedione with 4-(diethylamino)benzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Analyse Chemischer Reaktionen

2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- can be compared with other thiazolidinedione derivatives such as:

2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: This compound has similar hypoglycemic properties but differs in its antimicrobial activity due to the presence of a methoxy group instead of a diethylamino group.

Pioglitazone: A well-known thiazolidinedione used in the treatment of type 2 diabetes.

The uniqueness of 2,4-Thiazolidinedione, 5-[[4-(diethylamino)phenyl]methylene]- lies in its dual activity as both an antimicrobial and hypoglycemic agent, making it a versatile compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer |

24044-48-2 |

|---|---|

Molekularformel |

C14H16N2O2S |

Molekulargewicht |

276.36 g/mol |

IUPAC-Name |

5-[[4-(diethylamino)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C14H16N2O2S/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18) |

InChI-Schlüssel |

KDTOSYKCRNPHIP-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |

Kanonische SMILES |

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

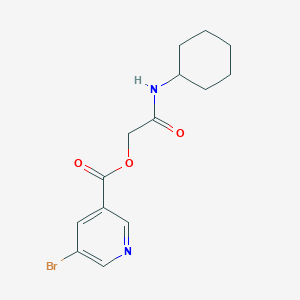

![5,7-Dichloropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B2499989.png)

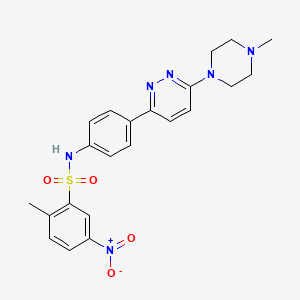

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2499990.png)

![2-{(1R)-1-[(tert-butoxycarbonyl)amino]-2-methylpropyl}-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2499994.png)

![N-[(3-chlorophenyl)(cyano)methyl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B2499996.png)

![1-{pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(pyridine-3-sulfonyl)piperazine](/img/structure/B2499998.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3-fluoro-N,4-dimethylbenzamide](/img/structure/B2500002.png)

![N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2500004.png)

![N-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2500007.png)

![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-5-methyl-4-[4-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2500008.png)

![N-(5-chloro-2-cyanophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2500009.png)

![1-(7-methoxy-1-benzofuran-2-carbonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B2500012.png)